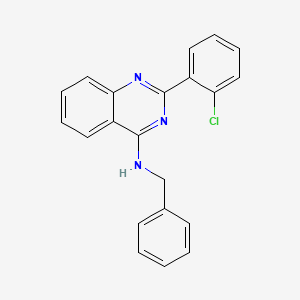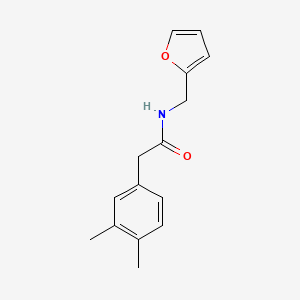![molecular formula C16H22N2O4S B4596114 N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B4596114.png)
N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide
Descripción general
Descripción
N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide is a complex organic compound that features a quinoline core substituted with hydroxy and methoxy groups, along with a butyl group and a methanesulfonamide moiety
Aplicaciones Científicas De Investigación
N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biology: It is investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis. The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.
The butyl group is then attached through an alkylation reaction, often using butyl bromide in the presence of a strong base like potassium carbonate
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products
Oxidation: Quinoline derivatives with carbonyl functionalities.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with different substituents replacing the methoxy group.
Mecanismo De Acción
The mechanism of action of N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA and inhibits the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This makes it a potential candidate for anti-cancer therapy. The compound’s electronic properties also make it suitable for use in electronic materials, where it can facilitate charge transport and emission of light.
Comparación Con Compuestos Similares
Similar Compounds
- N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]isonicotinamide
- N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-3,4-dimethoxybenzamide
Uniqueness
N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are crucial for activity and performance.
Propiedades
IUPAC Name |
N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-4-5-8-18(23(3,20)21)11-13-9-12-10-14(22-2)6-7-15(12)17-16(13)19/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQCHSKWTVFAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-BROMOBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4596038.png)
![N-(2-bromophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B4596040.png)
![methyl 1-butyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4596048.png)
![4-CHLORO-N~5~-[4-(DIETHYLAMINO)PHENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4596056.png)
![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4596060.png)
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-nitrophenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4596061.png)
![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-2-methylbenzoate](/img/structure/B4596066.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4596073.png)
![(5E)-1-(2-methylphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4596089.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4596102.png)

![4-(3,4-dimethylphenyl)-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4596107.png)

![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B4596123.png)
